N-phenyl-4-(4-phenylphenyl)aniline

Catalog No.
S1943065
CAS No.
897671-81-7
M.F
C24H19N
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-4-(4-phenylphenyl)aniline

CAS Number

897671-81-7

Product Name

N-phenyl-4-(4-phenylphenyl)aniline

IUPAC Name

N-phenyl-4-(4-phenylphenyl)aniline

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H

InChI Key

VWXSLLOSYCKNCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
  • Organic electronics: N-Phenyl-[1,1':4',1''-terphenyl]-4-amine belongs to a class of compounds called aromatic amines. Aromatic amines are known for their ability to transport charge carriers, which makes them attractive materials for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic solar cells .
  • Precursor for other materials: The presence of the amine group suggests N-Phenyl-[1,1':4',1''-terphenyl]-4-amine could be a useful precursor for the synthesis of more complex molecules with desired properties.

N-phenyl-4-(4-phenylphenyl)aniline, also known as 4-phenyl-N,N-bis(4-phenylphenyl)aniline, is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is C24H19NC_{24}H_{19}N, with a molar mass of approximately 373.43 g/mol. The compound features a central aniline structure with multiple phenyl groups, which contribute to its unique properties, such as increased stability and potential applications in organic electronics and materials science. The melting point of this compound is around 265-266 °C, indicating its solid state under standard conditions.

, including:

  • Oxidation: This compound can be oxidized to form quinones and phenolic derivatives.
  • Reduction: Reduction reactions can convert nitro groups to amino groups.
  • Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

The specific reaction conditions and reagents used can significantly influence the yield and purity of the products formed.

Research on the biological activity of N-phenyl-4-(4-phenylphenyl)aniline is limited but suggests potential applications in pharmacology. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial, antioxidant, and cytotoxic properties. Further in-depth studies are necessary to explore these potential activities more thoroughly.

Several synthesis methods exist for producing N-phenyl-4-(4-phenylphenyl)aniline:

  • Nucleophilic Aromatic Substitution: An aryl halide reacts with an amine in the presence of a base or catalyst.
  • Coupling Reactions: The compound can be synthesized through coupling reactions involving electrophiles, particularly in the synthesis of polymers or other complex organic molecules.

Each method has its own advantages and challenges regarding yield, purity, and scalability.

N-phenyl-4-(4-phenylphenyl)aniline has potential applications in several fields:

  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Materials Science: It may be used in the development of advanced materials due to its stability and reactivity.
  • Pharmaceuticals: Its structural analogs have been investigated for various therapeutic properties.

Interaction studies involving N-phenyl-4-(4-phenylphenyl)aniline are essential for understanding its behavior in biological systems and materials applications. Such studies are crucial for determining the practical applications and safety profiles of the compound. Investigating how this compound interacts with different biological targets could provide insights into its potential therapeutic benefits or toxicological risks.

Several compounds share structural similarities with N-phenyl-4-(4-phenylphenyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-4-(4-(4-phenylphenyl)anilineC26H23NC_{26}H_{23}NContains dimethyl groups; potentially lower melting point.
N-(4-Phenyl-N-(4-phenyldiphenylenamineC24H20NC_{24}H_{20}NSimilar biphenylic structure; different substitution pattern.
N,N,N',N'-Tetra(1,1'-biphenylyl)-p-phenylenediamineC36H32N4C_{36}H_{32}N_4Contains additional nitrogen; used in the rubber industry as an antioxidant.

Uniqueness: The unique arrangement of phenyl groups in N-phenyl-4-(4-phenylphenyl)aniline contributes to its distinct electronic properties compared to these similar compounds, making it particularly suitable for applications in organic electronics where charge transport efficiency is critical.

ParameterValue
Preferred systematic nameN-Phenyl-4-(4-phenylphenyl)aniline [1]
CAS Registry number897 671-81-7 [2]
Molecular formulaC₂₄H₁₉N [2]
Exact mass321.151 amu [2]
Molecular weight321.42 g mol⁻¹ [2]
InChIKeyVENHZMWDHKKBRK-UHFFFAOYSA-N [2]
SMILESN(c1ccc(cc1)c2ccc(cc2)c3ccccc3)c4ccccc4 [2]

The compound is obtained as pale-yellow micro-crystals that melt at 193–197 °C and exhibit negligible solubility in water but dissolve readily in hot aromatic solvents [2]. UV absorption in cyclohexane peaks at 320 nm, consistent with the extended π-system [3].

X-Ray Crystallographic Analysis of Molecular Geometry

Single-crystal diffraction data deposited as CCDC 14573630 confirm a monoclinic lattice with one molecule per asymmetric unit [2]. Selected metrical parameters are compiled in Table 2.

MetricN-Phenyl-4-(4-phenylphenyl)anilineTypical uncertainty
C–N (aryl) bond length / Å1.409± 0.002 [4]
Central (C₁–C₁ʹ) inter-ring dihedral / °7.3± 0.2 [4]
Terminal phenyl twist angles / °36.8 & 38.5± 0.3 [4]
Sum of C–N–C angles / °358.1± 0.3 [4]
π-stack centroid–centroid distance / Å3.78± 0.02 [4]

Key features revealed by the structure are (i) a nearly coplanar central biphenyl that maximises conjugation, (ii) moderate torsion of the outer rings that relieves steric congestion, and (iii) a trigonal-planar nitrogen suggestive of extensive p-lone-pair/π delocalisation [4] [5]. Weak edge-to-face contacts (C–H···π 2.76 Å) link molecules into herring-bone layers, a motif commonly observed in triphenylamine analogues [5].

Comparative Analysis with Related Terphenyl Derivatives

CompoundSubstitution patternC–N / ÅCentral dihedral / °Outer dihedrals / °Reference
N-Phenyl-4-(4-phenylphenyl)anilinemono-anilino1.4097.336.8 / 38.5 [4]
4-Amino-p-terphenylpara-NH₂1.3715.933.4 / 34.7 [6]
4,4ʺ-Diamino-p-terphenyldi-NH₂1.3684.831.2 / 32.0 [7]
Unsubstituted p-terphenylnone4.629–32 [3]

Electron donation by the phenylated nitrogen lengthens the C–N bond and increases peripheral twist, decreasing crystal density but enhancing highest-occupied molecular orbital energy relative to the parent terphenyls [5] [4]. The extra phenyl also raises the melting point by ~15 °C over 4-amino-p-terphenyl, reflecting stronger dispersion forces from the larger π-surface [6] [7].

Conformational Dynamics via Nuclear Overhauser Effect Spectroscopy

Two-dimensional rotating-frame NOE spectra recorded in deuterated chloroform (400 MHz, 298 K) reveal strong cross-peaks between the ortho-hydrogen atoms of the aniline phenyl and the adjacent hydrogens on the central ring, indicating an average N-phenyl torsion of ~35° in solution, in close agreement with the solid-state value [4] [8].

Variable-temperature NOESY experiments show that these cross-peaks decrease only slightly on heating from 298 K to 353 K, implying a rotational barrier of roughly 45 kJ mol⁻¹ about the C–N bond [8]. Similar persistence of through-space contacts is observed for bis-anilide magnesium complexes derived from the same terphenyl core, supporting a sterically restricted conformer manifold in both free and metal-bound states [9].

XLogP3

6.7

Dates

Last modified: 08-16-2023

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